molecular formula C11H12FNO3 B1377662 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid CAS No. 1447964-53-5

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

Cat. No.: B1377662
CAS No.: 1447964-53-5
M. Wt: 225.22 g/mol
InChI Key: DBDSOWHYGRVYOS-UHFFFAOYSA-N
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Description

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid is an organic compound with a complex structure that includes an amino group, a fluorophenyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes nitration to form 2-fluoronitrobenzene. This intermediate is then reduced to 2-fluoroaniline.

    Formation of the Amino Acid Backbone: The 2-fluoroaniline is reacted with a suitable α-keto acid, such as α-ketoglutaric acid, under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-nitro-3-(2-fluorophenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-amino-3-(2-fluorophenyl)-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-phenyl-5-oxopentanoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-Amino-3-(2-chlorophenyl)-5-oxopentanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions with biological targets.

Uniqueness

The presence of the fluorine atom in 5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid imparts unique chemical properties, such as increased stability and lipophilicity. This can enhance its interactions with biological macromolecules and improve its potential as a therapeutic agent.

Properties

IUPAC Name

5-amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSOWHYGRVYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
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5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Reactant of Route 5
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid
Reactant of Route 6
5-Amino-3-(2-fluorophenyl)-5-oxopentanoic acid

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